molecular formula C9H10BN3O4 B13003776 (3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid

(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid

Cat. No.: B13003776
M. Wt: 235.01 g/mol
InChI Key: UPURPXDRNFLFEH-UHFFFAOYSA-N
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Description

(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid is a boronic acid derivative that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid typically involves the reaction of ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out in a solvent such as 1,4-dioxane under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid is unique due to its boronic acid functional group, which allows for versatile chemical modifications and applications in cross-coupling reactions. This distinguishes it from other pyrazolo-pyrimidine derivatives that may lack this functional group.

Properties

Molecular Formula

C9H10BN3O4

Molecular Weight

235.01 g/mol

IUPAC Name

(3-ethoxycarbonylpyrazolo[1,5-a]pyrimidin-6-yl)boronic acid

InChI

InChI=1S/C9H10BN3O4/c1-2-17-9(14)7-4-12-13-5-6(10(15)16)3-11-8(7)13/h3-5,15-16H,2H2,1H3

InChI Key

UPURPXDRNFLFEH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C(=C(C=N2)C(=O)OCC)N=C1)(O)O

Origin of Product

United States

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